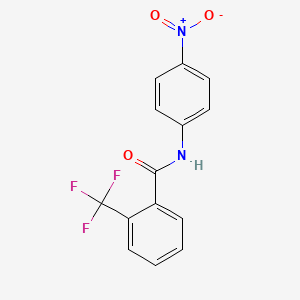

N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide and related compounds involves multiple steps, including reactions with various reagents and conditions to achieve the desired molecular structure. For instance, a reported synthesis route involves chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction steps, resulting in practical yields under mild conditions (Gong Ping, 2007).

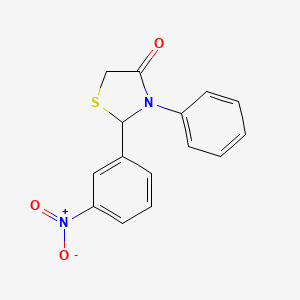

Molecular Structure Analysis

The molecular structure of this compound has been characterized using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell dimensions. The dihedral angle between the two aromatic rings and the orientation of nitro groups are critical for understanding the molecule's conformation and interactions in the crystal (A. Saeed, Shahid Hussain, U. Flörke, 2008).

Chemical Reactions and Properties

This compound participates in various chemical reactions, contributing to its versatility in synthetic applications. For example, its reactivity has been explored in the context of developing new antituberculosis drug candidates, highlighting the importance of its structural features in medicinal chemistry (A. Richter, R. Goddard, Tom Schlegel, P. Imming, R. W. Seidel, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the material's applications and handling. The molecular and crystal structures, determined through X-ray diffraction, provide insights into the compound's physical properties and potential applications in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are essential for its application in synthesis and drug design. Studies on its reactivity towards cyanide in aqueous environments demonstrate its potential as a chemosensor, showcasing the functional utility of its chemical properties (Yue Sun, Guofeng Wang, W. Guo, 2009).

Orientations Futures

The future directions for the study of “N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide” and similar compounds could involve further investigation into their antibacterial properties . This could include studying their effectiveness against other types of bacteria, determining their mechanisms of action, and developing them into effective antibacterial drugs .

Mécanisme D'action

Target of Action

It’s suggested that the compound has a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .

Mode of Action

It’s suggested that the compound has a broad range of inhibitory effects, implying a complex interaction with its targets .

Biochemical Pathways

The compound is suggested to have a broad range of inhibitory effects, implying that it may affect multiple biochemical pathways .

Result of Action

N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide has been described as an effective growth inhibitor of antibiotic-resistant Gram-positive bacteria . It prevents the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The compound eradicates preformed biofilms effectively and is found to be more effective than the control antibiotic vancomycin .

Action Environment

The compound’s broad range of inhibitory effects suggests that it may be robust against a variety of environmental conditions .

Propriétés

IUPAC Name |

N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O3/c15-14(16,17)12-4-2-1-3-11(12)13(20)18-9-5-7-10(8-6-9)19(21)22/h1-8H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEBASDSGYAZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)

![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)

![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)

![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)

![2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)

![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)

![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)